molecular formula C9H13N B14464439 Amphetamine-d7 CAS No. 73758-25-5

Amphetamine-d7

Cat. No.: B14464439
CAS No.: 73758-25-5
M. Wt: 142.25 g/mol
InChI Key: KWTSXDURSIMDCE-XDLMLWIYSA-N
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Description

Amphetamine-d7 (α-methyl-phen-d5-ethyl-beta,beta-d2-amine) is a deuterated analog of amphetamine, featuring seven deuterium atoms replacing hydrogen atoms at specific positions on the phenyl ring and ethylamine side chain . This isotopic substitution increases its molecular weight (C9H5D7N) compared to non-deuterated amphetamine (C9H13N), while maintaining structural and functional similarity. This compound is primarily utilized as an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying amphetamine and its metabolites in forensic, clinical, and research settings . The deuterium atoms minimize interference from endogenous compounds, enhancing analytical precision by providing distinct mass spectral signatures . Its stability (-20°C storage) and ≥98% purity ensure reliability in controlled applications .

Properties

CAS No.

73758-25-5

Molecular Formula

C9H13N

Molecular Weight

142.25 g/mol

IUPAC Name

1,1-dideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D,7D2

InChI Key

KWTSXDURSIMDCE-XDLMLWIYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C)N)[2H])[2H]

Canonical SMILES

CC(CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amphetamine-d7 typically involves the introduction of deuterium at specific positions in the amphetamine molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a palladium catalyst. Another method involves the use of deuterated reagents in the synthesis process, such as deuterated benzaldehyde and deuterated nitroethane, followed by reduction to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Amphetamine-d7 undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of phenylacetone-d7 and subsequently benzoic acid-d7.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol, phenylpropanolamine-d7.

    Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic ring of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Phenylacetone-d7, benzoic acid-d7

    Reduction: Phenylpropanolamine-d7

    Substitution: Various substituted amphetamines depending on the reagent used

Scientific Research Applications

Amphetamine-d7 is widely used in scientific research due to its isotopic labeling. Some applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of amphetamine in the body.

    Metabolism: Investigating metabolic pathways and identifying metabolites of amphetamine.

    Drug Development: Used as a reference standard in the development and testing of new drugs.

    Neurochemistry: Researching the effects of amphetamine on neurotransmitter systems in the brain.

Mechanism of Action

Amphetamine-d7 exerts its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic neurons. The primary molecular targets include the dopamine transporter, norepinephrine transporter, and vesicular monoamine transporter 2. These actions lead to increased synaptic concentrations of neurotransmitters, resulting in enhanced stimulation of postsynaptic receptors.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Lipophilicity (LogP) Key Structural Features
Amphetamine-d7 C9H5D7N 171.7 (HCl salt) ~1.9 (estimated) Deuterium at phenyl (5D) and β-ethyl (2D)
d-Amphetamine C9H13N 135.21 1.7–1.9 Phenethylamine backbone, α-methyl group
Methamphetamine C10H15N 149.23 2.1–2.3 N-methylated analog of d-amphetamine

Key Differences :

  • This compound vs.
  • This compound vs. Methamphetamine : Methamphetamine’s N-methyl group enhances lipophilicity, increasing blood-brain barrier penetration and central nervous system (CNS) potency compared to d-amphetamine . This compound, however, is pharmacologically inert and used solely for analytical purposes.
Pharmacokinetic and Pharmacodynamic Profiles
  • Metabolism :

    • This compound undergoes hepatic CYP2D6-mediated metabolism, but deuterium substitution reduces the rate of N-demethylation and β-hydroxylation, prolonging its detection window in analytical workflows .
    • d-Amphetamine and methamphetamine are metabolized to active compounds (e.g., para-hydroxyamphetamine) and exhibit similar plasma half-lives (10–12 hours) in humans, though methamphetamine’s higher lipophilicity correlates with prolonged CNS effects .
  • Analytical Utility: this compound serves as an internal standard in GC-MS for differentiating d-amphetamine from methamphetamine in biological samples, leveraging its unique mass fragmentation patterns . In contrast, non-deuterated amphetamines are quantified against this compound to correct for matrix effects and instrument variability .

Key Findings :

  • Abuse Potential: Methamphetamine has higher abuse rates than d-amphetamine due to greater CNS bioavailability and perceived euphoric effects, though both show similar dopamine release in the nucleus accumbens .
  • Safety Profile : d-Amphetamine is associated with fewer neurotoxic effects compared to methamphetamine, which induces oxidative stress and long-term cognitive deficits at high doses .
Analytical Methodologies
  • GC-MS : this compound is resolved from d-amphetamine and methamphetamine using deuterium-specific ion monitoring (e.g., m/z 140 for this compound vs. m/z 133 for d-amphetamine) .
  • LC-MS/MS : Enhances sensitivity for low-concentration samples, with this compound improving accuracy in multi-analyte panels .

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